N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
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Overview
Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide typically involves the reaction of 4-bromobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine under basic conditions to form the intermediate 5-((4-bromobenzyl)thio)-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The thiadiazole ring can also interact with metal ions, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
- 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
Uniqueness
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzyl and thiadiazole moieties allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS2/c1-11-7-12(2)9-14(8-11)16(23)20-17-21-22-18(25-17)24-10-13-3-5-15(19)6-4-13/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVUSAXNVQFCMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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